molecular formula C20H12N4 B562515 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine CAS No. 467435-64-9

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine

Cat. No.: B562515
CAS No.: 467435-64-9
M. Wt: 308.344
InChI Key: GPOZRRMLVDLGAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where a naphthridine derivative is coupled with a pyrrole derivative in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often require a base such as triethylamine and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine undergoes various chemical reactions, including:

Scientific Research Applications

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine involves its ability to form hydrogen bonds and π-π interactions with other molecules. These interactions allow it to bind selectively to specific molecular targets, such as proteins or nucleic acids, influencing their function and activity. The compound’s ethynyl linkages and pyrrole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine include:

This compound stands out due to its unique combination of pyrrole rings and ethynyl linkages, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,7-bis[2-(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4/c1-3-16(21-13-1)9-11-18-7-5-15-6-8-19(24-20(15)23-18)12-10-17-4-2-14-22-17/h1-8,13-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOZRRMLVDLGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652479
Record name 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467435-64-9
Record name 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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